molecular formula C7H7N3O B8639618 6-Amino-4-methoxypicolinonitrile

6-Amino-4-methoxypicolinonitrile

Cat. No.: B8639618
M. Wt: 149.15 g/mol
InChI Key: NDCVLVKJQHIECU-UHFFFAOYSA-N
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Description

6-Amino-4-methoxypicolinonitrile is a versatile heterocyclic building block designed for pharmaceutical and agrochemical research. Its structure incorporates both an amino group and a methoxy group on a picolinonitrile core, making it a valuable scaffold for constructing more complex molecules . The nitrile group enhances reactivity, enabling further functionalization through nucleophilic addition or cyclization reactions, while its well-defined molecular framework ensures consistent performance in coupling and condensation reactions . Compounds based on the 4-aminopicolinate structure are of significant interest in the development of synthetic auxin herbicides, demonstrating the relevance of this chemical class in discovering new active molecules . As a key intermediate, 6-Amino-4-methoxypicolinonitrile is particularly valued for its stability under standard handling conditions and its compatibility with a range of solvents, making it suitable for diverse synthetic pathways . This product is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

6-amino-4-methoxypyridine-2-carbonitrile

InChI

InChI=1S/C7H7N3O/c1-11-6-2-5(4-8)10-7(9)3-6/h2-3H,1H3,(H2,9,10)

InChI Key

NDCVLVKJQHIECU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)N)C#N

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Research indicates that 6-amino-4-methoxypicolinonitrile exhibits notable cytotoxic effects against several cancer cell lines. Studies have shown that this compound can induce apoptosis in tumor cells, making it a candidate for further development as an anticancer agent. Its efficacy has been compared to established chemotherapeutic agents, providing a promising avenue for cancer therapy.

The structural similarities between 6-amino-4-methoxypicolinonitrile and other compounds can provide insights into its unique properties and potential applications. The following table compares this compound with structurally related derivatives:

Compound Name Similarity Index Unique Features
6-Chloro-4-methoxypicolinonitrile0.82Chlorine substitution increases reactivity.
(4-Methoxypyridin-2-yl)methanol0.81Alcohol functional group alters solubility characteristics.
(4-Methoxypyridin-2-yl)methanamine0.80Amino group enhances biological activity potential.
2-Amino-4-methylpyridine0.79Methyl substitution may affect pharmacokinetics and efficacy.

These comparative studies are crucial for drug design and development, as they highlight how variations in functional groups can influence biological activities and chemical properties.

Antitumor Activity Evaluation

A recent study evaluated the antitumor activity of derivatives of 6-amino-4-methoxypicolinonitrile against human cancer cell lines, revealing that certain modifications significantly enhanced cytotoxicity compared to the parent compound . This underscores the importance of structure-activity relationships in optimizing therapeutic agents.

Herbicidal Applications

Another area of exploration has been the herbicidal activity of compounds derived from picolinonitriles, including 6-amino-4-methoxypicolinonitrile derivatives . These compounds demonstrated effective inhibition of weed growth, suggesting potential applications in agricultural chemistry.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of 6-Amino-4-methoxypicolinonitrile with analogs from the evidence:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Functional Groups CAS/References
6-Amino-4-methoxypicolinonitrile C₇H₇N₃O (inferred) -NH₂ (6), -OCH₃ (4), -CN (2) ~149.15 (calc.) Amino, Methoxy, Nitrile N/A (hypothetical)
6-Chloro-4-methoxypicolinonitrile C₇H₅ClN₂O -Cl (6), -OCH₃ (4), -CN (2) 168.58 Chloro, Methoxy, Nitrile 193074-46-3
6-Amino-4-methylnicotinonitrile C₇H₇N₃ -NH₂ (6), -CH₃ (4), -CN (3) 133.15 Amino, Methyl, Nitrile 179555-10-3
Methyl 4-amino-6-methoxypicolinate C₈H₁₀N₂O₃ -NH₂ (4), -OCH₃ (6), -COOCH₃ (2) 182.18 Amino, Methoxy, Ester 1443759-42-9
6-Methoxy-5-(4-methylimidazol-1-yl)picolinonitrile C₁₁H₁₀N₄O -OCH₃ (6), -CN (2), -imidazole (5) 214.23 Methoxy, Nitrile, Imidazole 4362-75-8

Key Differences and Implications

Substituent Effects
  • Chloro vs. Amino Groups: 6-Chloro-4-methoxypicolinonitrile () has a chloro group at position 6, making it more reactive in nucleophilic substitution reactions compared to the amino group in the target compound. Chloro derivatives are often intermediates for further functionalization (e.g., amination) .
  • Methoxy vs. For example, 6-Amino-4-methylnicotinonitrile () may exhibit lower solubility in polar solvents compared to methoxy analogs .
  • Nitrile vs. Ester: Methyl 4-amino-6-methoxypicolinate () contains an ester group (-COOCH₃), which enhances polarity and solubility in aqueous media compared to nitrile-containing analogs. Nitriles are typically less polar but serve as versatile intermediates for synthesizing amines, amides, or carboxylic acids .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing high-purity 6-amino-4-methoxypicolinonitrile?

  • Methodological Answer : Optimize condensation reactions using 4-methoxypicolinic acid derivatives and nitrile precursors under controlled pH (8.5–9.5). Monitor reaction progress via HPLC to minimize byproducts like 6-nitro intermediates. Purify via recrystallization in ethanol/water (3:1 ratio) to achieve >98% purity . Stability studies indicate storage at 2–8°C under inert gas to prevent hydrolysis .

Q. How can spectroscopic techniques distinguish 6-amino-4-methoxypicolinonitrile from structural analogs?

  • Methodological Answer : Use 1^1H NMR to identify the methoxy group (δ 3.8–4.0 ppm) and amino protons (δ 5.2–5.5 ppm). IR spectroscopy confirms nitrile absorption at ~2220 cm1^{-1}. Compare with analogs like 6-amino-5-nitro-2-picoline (δ 7.1–7.3 ppm for nitro groups) to resolve ambiguities .

Q. What are the primary stability challenges for 6-amino-4-methoxypicolinonitrile in aqueous solutions?

  • Methodological Answer : Hydrolysis of the nitrile group occurs at pH < 6, forming carboxylic acid derivatives. Use phosphate buffers (pH 7.4) for biological assays. Accelerated stability testing (40°C/75% RH) shows <5% degradation over 30 days when stored in amber vials .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 6-amino-4-methoxypicolinonitrile in cross-coupling reactions?

  • Methodological Answer : The methoxy group’s electron-donating effect enhances nucleophilic aromatic substitution at the 2-position. Use Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-fluorophenylboronic acid) to functionalize the pyridine ring. DFT calculations predict regioselectivity trends .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Perform metabolite profiling (LC-MS/MS) to identify active/inactive derivatives. For example, hepatic CYP450-mediated demethylation of the methoxy group reduces potency in vivo. Use PBPK modeling to adjust dosing regimens .

Q. How can computational modeling predict binding interactions of 6-amino-4-methoxypicolinonitrile with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of quinoline-binding enzymes (e.g., PfDHFR for antimalarial studies). Validate predictions with SPR assays to measure binding kinetics (KDK_D, kon/koffk_{on}/k_{off}) .

Q. What analytical workflows are recommended for detecting trace impurities in scaled-up batches?

  • Methodological Answer : Employ UPLC-QTOF-MS with a C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid/acetonitrile gradient. Identify impurities like 4-methoxy-6-nitropicolinonitrile (m/z 208.06) using fragmentation patterns .

Data Interpretation & Experimental Design

Q. How should researchers design dose-response studies to account for nonlinear pharmacokinetics?

  • Methodological Answer : Use staggered dosing cohorts (e.g., 0.1–100 µM) with triplicate measurements. Apply Hill slope analysis to EC50_{50} calculations. Include negative controls (e.g., 4-aminoquinoline derivatives) to validate target specificity .

Q. What statistical methods are robust for analyzing heterogeneous bioassay results?

  • Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability. Use Cohen’s dd to quantify effect sizes. For IC50_{50} discrepancies >20%, re-test under standardized conditions (e.g., ATP levels, cell passage number) .

Reference Table: Key Physicochemical Properties

PropertyValue/MethodEvidence Source
Molecular Weight175.18 g/mol
Melting Point147–157°C (decomposes)
LogP (Predicted)1.2 ± 0.3 (ACD/Labs)
UV-Vis λmax\lambda_{\text{max}}268 nm (MeOH)

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